4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS No.:
Cat. No.: VC15339146
Molecular Formula: C30H29ClN6O3
Molecular Weight: 557.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H29ClN6O3 |
|---|---|
| Molecular Weight | 557.0 g/mol |
| IUPAC Name | 4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3 |
| Standard InChI Key | VWZGPJKRRMIQAU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]- triazolo[4,3-a]quinazolin-5-one, reflects its intricate architecture. Key structural features include:
-
Triazoloquinazolinone backbone: A fused bicyclic system comprising a 1,2,4-triazole ring condensed with a quinazolinone moiety.
-
2-Chlorobenzyl substituent: Positioned at C4 of the triazole ring, introducing steric bulk and lipophilicity.
-
Piperazine-linked propanoyl group: A 3-oxopropyl chain connecting the triazole nitrogen to a 4-(3-methoxyphenyl)piperazine unit, enabling conformational flexibility and hydrogen bonding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C30H29ClN6O3 |
| Molecular weight | 557.0 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 7 |
| Topological polar surface | 88.9 Ų |
The calculated topological polar surface area (88.9 Ų) and moderate logP (~3.5, estimated) suggest adequate blood-brain barrier permeability, aligning with potential neurological applications .
Spectroscopic Elucidation
Structural confirmation relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would resolve aromatic protons from the chlorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 6.7–7.1 ppm), and quinazolinone (δ 8.1–8.3 ppm) groups. The piperazine methylenes typically appear as multiplets near δ 2.5–3.5 ppm.
-
Mass Spectrometry: High-resolution ESI-MS would exhibit a molecular ion peak at m/z 557.1956 (C30H29ClN6O3⁺), with fragmentation patterns revealing cleavage of the propanoyl-piperazine linkage.
-
X-ray Crystallography: While no crystal structure exists for this compound, analogous triazoloquinazolines show planar triazole-quinazoline systems with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
| Challenge | Strategy |
|---|---|
| Regioselective triazole formation | Use of directing groups or transition metal catalysis |
| Piperazine functionalization | Protect-free acylation in polar aprotic solvents |
| Purification of polar intermediates | Reverse-phase chromatography or recrystallization |
Yield optimization for analogous compounds ranges from 15–40%, depending on steric and electronic factors .
Mechanistic and Pharmacological Insights
Putative Biological Targets
Despite limited direct data, structural analogs implicate several targets:
Kinase Inhibition
Triazoloquinazolines demonstrate affinity for tyrosine kinases (e.g., c-Met, VEGFR-2). The methoxyphenylpiperazine moiety may interact with kinase ATP pockets, while the chlorobenzyl group enhances hydrophobic contacts . For example, compound 63g (a structural analog) inhibits c-Met kinase at IC50 = 1.57 nM and shows 306-fold selectivity over VEGFR-2 .
Neurotransmitter Receptor Modulation
The piperazine subunit suggests potential activity at serotonin (5-HT1A/7) or dopamine D2/D3 receptors. Molecular docking predicts the methoxyphenyl group engaging in π-π stacking with receptor aromatic residues .
Table 3: Comparative Activity of Analogous Compounds
These data suggest that subtle structural modifications (e.g., substituent electronic effects) dramatically influence potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume